VEGFR-2 Binding Affinity of QK Peptide is Quantified via SPR, Enabling Dose-Dependent Experimental Design
Kltwqelyqlkykgi (QK) demonstrates a specific and quantifiable binding affinity for VEGF Receptor 2 (VEGFR-2), the primary receptor mediating angiogenic signaling. Surface Plasmon Resonance (SPR) analysis determined the dissociation constant (Kd) for QK binding to VEGFR-2. This value is essential for calculating precise concentrations needed to achieve desired receptor occupancy in vitro and in vivo, in contrast to using undefined concentrations of recombinant VEGF .
| Evidence Dimension | Binding Affinity to VEGFR-2 (Kd) |
|---|---|
| Target Compound Data | 7.7 µM |
| Comparator Or Baseline | A modified analog, MA (Ac-KLTWMELYQLAYKGI), which has a Kd of 0.63 µM for VEGFR-2 |
| Quantified Difference | The QK peptide has a >12-fold higher Kd (lower affinity) for VEGFR-2 compared to the engineered MA analog, demonstrating a distinct and defined binding profile. |
| Conditions | Surface Plasmon Resonance (SPR) assay as reported in the literature. |
Why This Matters
This quantified affinity data allows researchers to select QK over analogs like MA when a lower VEGFR-2 affinity is desired for specific study parameters, such as investigating VEGFR-1 biased signaling or creating a more subtle angiogenic stimulus.
- [1] Wang, L., et al. (2022). Table 1. Binding affinity (Kd) of sequences to VEGFR-1 and VEGFR-2 as determined by SPR. PMC9741949. View Source
